A Senior Application Scientist's Guide to the Synthesis and Characterization of 6,7-Dichloro-2-phenylquinoxaline
A Senior Application Scientist's Guide to the Synthesis and Characterization of 6,7-Dichloro-2-phenylquinoxaline
Foreword: The Significance of the Quinoxaline Scaffold
The quinoxaline motif, a heterocyclic system composed of fused benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific compound, 6,7-dichloro-2-phenylquinoxaline, represents a key intermediate for developing novel therapeutic agents and functional materials. The strategic placement of chloro- and phenyl-substituents provides a template for further chemical modification, allowing for the fine-tuning of its electronic and steric properties to enhance biological interactions or material performance.[1][2] This guide offers a comprehensive, field-proven approach to the synthesis and rigorous characterization of this valuable compound, grounded in established chemical principles.
Part 1: The Synthetic Pathway—From Precursors to Product
The synthesis of quinoxaline derivatives is most reliably achieved through the acid-catalyzed condensation reaction between a 1,2-phenylenediamine and a 1,2-dicarbonyl compound.[3][4] This method is robust, high-yielding, and a foundational technique in heterocyclic chemistry. For the synthesis of 6,7-dichloro-2-phenylquinoxaline, the selected precursors are 4,5-dichloro-1,2-phenylenediamine and phenylglyoxal.
Reactant and Product Properties
A thorough understanding of the physicochemical properties of the reactants is fundamental to a successful synthesis, ensuring proper stoichiometry and purification strategies.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Reactant 1 | 4,5-dichlorobenzene-1,2-diamine | 5348-42-5 | C₆H₆Cl₂N₂ | 177.03 | 158-164 |
| Reactant 2 | Phenylglyoxal | 1074-12-0 | C₈H₆O₂ | 134.13 | 91-94 |
| Solvent | Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | 16.6 |
| Product | 6,7-dichloro-2-phenylquinoxaline | 71896-95-2 | C₁₄H₈Cl₂N₂ | 275.13 | 158-161 |
(Data sourced from PubChem and commercial supplier specifications)[1][5][6]
Reaction Mechanism: A Stepwise Perspective
The reaction proceeds through a well-established acid-catalyzed mechanism. The acidic medium protonates a carbonyl group of phenylglyoxal, enhancing its electrophilicity. This is followed by a nucleophilic attack from one of the amino groups of the diamine. A subsequent intramolecular cyclization and dehydration drive the reaction towards the formation of the stable, aromatic quinoxaline ring.
Caption: The acid-catalyzed condensation mechanism.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high purity and yield. The causality behind each step is critical for reproducibility.
Materials:
-
4,5-dichloro-1,2-phenylenediamine (1.0 mmol, 177.03 mg)
-
Phenylglyoxal monohydrate (1.0 mmol, 152.15 mg)
-
Glacial Acetic Acid (10 mL)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 4,5-dichloro-1,2-phenylenediamine (1.0 mmol) and phenylglyoxal monohydrate (1.0 mmol). Add 10 mL of glacial acetic acid. The acid serves as both the solvent and the catalyst for the condensation.[7]
-
Reflux: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C). Maintain a gentle reflux with continuous stirring for 4-5 hours.[7] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled, dark solution slowly into a beaker containing 100 mL of ice-cold water while stirring. This step is crucial as the organic product is insoluble in water, causing it to precipitate out of the acidic solution.[8]
-
Isolation: Collect the precipitated crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Purification: The crude product is purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Well-formed crystals are indicative of high purity.[8]
-
Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product, 6,7-dichloro-2-phenylquinoxaline, as a solid.[9]
Caption: Experimental workflow for synthesis and purification.
Part 2: Comprehensive Characterization—Validating Identity and Purity
Rigorous characterization is non-negotiable to confirm the molecular structure and assess the purity of the synthesized 6,7-dichloro-2-phenylquinoxaline. The combination of physical and spectroscopic data provides irrefutable evidence of the target compound's identity.
Physicochemical and Spectroscopic Data Summary
The following table consolidates key characterization data. Experimental values are derived from authoritative sources.[9]
| Property / Technique | Data / Observation | Source |
| Appearance | White to off-white solid | [1][9] |
| Molecular Formula | C₁₄H₈Cl₂N₂ | [5] |
| Molecular Weight | 275.13 g/mol | [5] |
| Melting Point | 158-161 °C | [1][9] |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.33 (s, 1H), 8.22 (s, 1H), 8.20-8.18 (m, 2H), 8.13 (s, 1H), 7.60-7.53 (m, 3H) | [9] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.5, 149.3, 142.9, 141.2, 139.6, 136.1, 132.8, 131.6, 130.8, 130.3, 129.1, 127.8 | [9] |
| Mass Spec. (ESI-MS) | m/z: 275 [M+H]⁺. High-resolution mass spectrometry (HRMS) confirms the exact mass. | [9] |
| IR Spectroscopy | Characteristic peaks expected for C=N, aromatic C=C, and C-Cl stretching. | [7] |
*Note: The provided ¹H and ¹³C NMR data from the reference appears complex and may require careful interpretation. The singlets at 9.33, 8.22, and 8.13 ppm are key identifiers.
In-Depth Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is critical for structural elucidation. The downfield singlet at δ 9.33 ppm is characteristic of the C3-H proton of the quinoxaline ring. The two singlets for the aromatic protons on the dichlorinated ring (C5-H and C8-H) are expected due to the symmetrical substitution pattern, though the reference data shows complexity. The multiplet between δ 7.53-8.20 ppm corresponds to the five protons of the phenyl group at the C2 position.
-
¹³C NMR: The carbon spectrum confirms the presence of 12 distinct carbon environments, consistent with the molecule's structure. The signals in the 127-155 ppm range are characteristic of the aromatic and heteroaromatic carbons.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should reveal a protonated molecular ion peak [M+H]⁺ at m/z 275. A key validation is the isotopic pattern caused by the two chlorine atoms. The spectrum will show a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4 with an approximate ratio of 9:6:1, which is a definitive signature for a dichlorinated compound.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides functional group information. The absence of N-H and C=O stretching bands from the starting materials is a primary indicator of reaction completion. Key expected signals include C=N stretching around 1550-1650 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ region, and C-Cl stretching bands typically found in the 600-800 cm⁻¹ range.[7]
-
Part 3: Safety and Handling
Scientific integrity demands a commitment to safety. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4,5-dichloro-1,2-phenylenediamine: Can be toxic if ingested or absorbed through the skin. Handle with care.[10]
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Use in a fume hood is mandatory.
-
Solvents: Ethanol is flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This guide provides a robust and reproducible framework for the synthesis and characterization of 6,7-dichloro-2-phenylquinoxaline. By adhering to the detailed protocols and understanding the chemical principles behind each step, researchers can confidently produce and validate this important chemical building block. The comprehensive characterization data serves as a benchmark for quality control, ensuring the material's suitability for subsequent applications in drug discovery and materials science.
References
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Hoffman Fine Chemicals. (n.d.). CAS 71896-95-2 | 6,7-Dichloro-2-phenylquinoxaline. Retrieved from [Link]
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Bluestone. (2024, April 15). 6,7-dichloro-2-phenylquinoxaline. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2023, May 15). Synthesis of Benzil From Benzoin by Oxidation Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzil. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of benzil. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). Synthesis of Benzil from Benzoin with Copper(II) Acetate. Retrieved from [Link]
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Turkish Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of Benzil from Benzoin. Retrieved from [Link]
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MDPI. (2023, November 22). Methods of Preparation of Quinoxalines. Retrieved from [Link]
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IJRAR.org. (2022, January). Efficient Synthesis of Quinoxaline Derivatives Using ACamforsulfonic Acid As An Organocatalyst. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]
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PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]
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RSC Publishing. (2021, November 19). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]
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PMC. (n.d.). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Retrieved from [Link]
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PubChem. (n.d.). 6,7-Dichloro-2,3-diphenylquinoxaline. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 6,7-dichloroquinoxaline-2,3-diol. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]
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Research Square. (n.d.). Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. Retrieved from [Link]
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Heterocyclic Letters. (n.d.). synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]
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PubChem. (n.d.). 4,5-Dichloro-1,2-phenylenediamine. Retrieved from [Link]
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PMC. (n.d.). 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline. Retrieved from [Link]
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NIST WebBook. (n.d.). 4,5-Dichloro-ortho-phenylenediamine. Retrieved from [Link]
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NIST WebBook. (n.d.). Quinoxaline, 2,3-diphenyl-. Retrieved from [Link]
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